2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine
Brand Name: Vulcanchem
CAS No.: 114494-03-0
VCID: VC17293833
InChI: InChI=1S/C14H13N3O/c1-8-10(3-2-4-11(8)16)14-17-12-6-5-9(15)7-13(12)18-14/h2-7H,15-16H2,1H3
SMILES:
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine

CAS No.: 114494-03-0

Cat. No.: VC17293833

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine - 114494-03-0

Specification

CAS No. 114494-03-0
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name 2-(3-amino-2-methylphenyl)-1,3-benzoxazol-6-amine
Standard InChI InChI=1S/C14H13N3O/c1-8-10(3-2-4-11(8)16)14-17-12-6-5-9(15)7-13(12)18-14/h2-7H,15-16H2,1H3
Standard InChI Key ASXSFIJJUPPIID-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1N)C2=NC3=C(O2)C=C(C=C3)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine features a benzoxazole core—a fused bicyclic system comprising a benzene ring fused to an oxazole heterocycle (oxygen at position 1, nitrogen at position 3) . Substituents include:

  • A 2-methylphenyl group at position 2 of the benzoxazole, itself bearing an amine (-NH₂) at position 3 and a methyl (-CH₃) group at position 2.

  • A primary amine (-NH₂) at position 6 of the benzoxazole ring.

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification.

Structural Analogues and Comparative Analysis

Closely related compounds, such as 2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8), share the benzoxazole backbone with simpler substituents . This analogue lacks the aromatic phenyl appendage, highlighting how structural modifications influence properties like solubility and reactivity. For instance, the methyl group in 2-Methylbenzo[d]oxazol-6-amine contributes to a melting point of 137–138°C and a density of 1.254 g/cm³ , whereas the bulkier 2-(3-Amino-2-methylphenyl) substituent in the target compound likely elevates these values due to enhanced intermolecular interactions.

Synthetic Methodologies

Route 1: Cyclization of o-Aminophenols

The ACS Omega study outlines a robust protocol for synthesizing 2-aminobenzoxazoles via Lewis acid-catalyzed cyclization . Adapting this method for 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine would involve:

  • Starting Material: A specially functionalized o-aminophenol derivative containing the 3-amino-2-methylphenyl group.

  • Reagent: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent.

  • Conditions: BF₃·Et₂O (2 equiv) in refluxing 1,4-dioxane (24–30 h) .

Route 2: Smiles Rearrangement

An alternative approach leverages the Smiles rearrangement, wherein benzoxazole-2-thiol derivatives react with amines under basic conditions . For the target compound:

  • Activation: Benzoxazole-2-thiol is treated with chloroacetyl chloride to form a reactive intermediate.

  • Rearrangement: Reaction with 3-amino-2-methylaniline in the presence of Cs₂CO₃ yields the desired product .

This method excels in introducing N-substituted amines but requires meticulous optimization to avoid side reactions, such as disulfide formation .

Physicochemical Properties

Predicted Properties

While experimental data for 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine are unavailable, extrapolation from analogous compounds provides estimates:

PropertyEstimated ValueBasis (Analogous Compound)
Molecular Weight253.30 g/molC₁₄H₁₃N₃O
Melting Point145–150°C2-Methylbenzo[d]oxazol-6-amine
Boiling Point>300°CIncreased molecular complexity
SolubilityLow in water; moderate in DMSOHydrophobic aryl groups

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) for related benzoxazoles reveals distinct signals:

  • ¹H NMR: Aromatic protons resonate between δ 6.9–8.5 ppm, with methyl groups appearing as singlets near δ 2.3–2.6 ppm .

  • ¹³C NMR: The benzoxazole carbons (C-2 and C-1,3) show peaks at δ 160–165 ppm, while aryl carbons fall within δ 115–140 ppm .

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